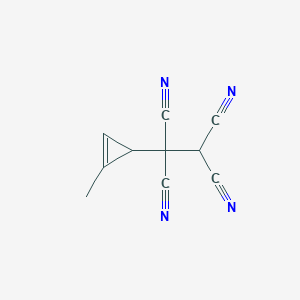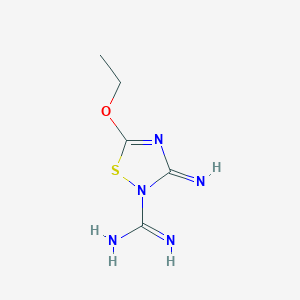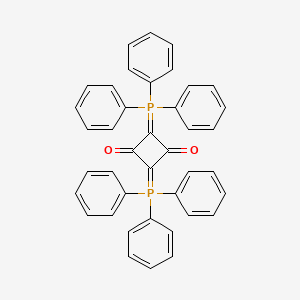
1,3-Cyclobutanedione, 2,4-bis(triphenylphosphoranylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclobutanedione, 2,4-bis(triphenylphosphoranylidene)- is a chemical compound known for its unique structure and properties It is characterized by the presence of two triphenylphosphoranylidene groups attached to a cyclobutanedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclobutanedione, 2,4-bis(triphenylphosphoranylidene)- typically involves the reaction of cyclobutanedione with triphenylphosphoranylidene reagents under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) to initiate an intramolecular cyclization, followed by silylation to afford the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclobutanedione, 2,4-bis(triphenylphosphoranylidene)- undergoes various chemical reactions, including:
Condensation Reactions: It can react with o-phenylenediamine under ionic and radical conditions to form complex quinoxaline and diazocine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Condensation Reactions: Common reagents include o-phenylenediamine, and the reactions are typically carried out under controlled ionic or radical conditions.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Quinoxaline Derivatives: Formed through condensation reactions with o-phenylenediamine.
Diazocine Derivatives: Another product of condensation reactions under specific conditions.
Scientific Research Applications
1,3-Cyclobutanedione, 2,4-bis(triphenylphosphoranylidene)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecular structures.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Cyclobutanedione, 2,4-bis(triphenylphosphoranylidene)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the behavior of other molecules in the system. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclobutanedione, 2,4-bis(diphenylmethylene): Another compound with a similar cyclobutanedione core but different substituents.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A related compound with different functional groups and properties.
Properties
CAS No. |
62085-96-5 |
|---|---|
Molecular Formula |
C40H30O2P2 |
Molecular Weight |
604.6 g/mol |
IUPAC Name |
2,4-bis(triphenyl-λ5-phosphanylidene)cyclobutane-1,3-dione |
InChI |
InChI=1S/C40H30O2P2/c41-37-39(43(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)38(42)40(37)44(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
InChI Key |
PMOMFTOFLMXZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C2C(=O)C(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C2=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


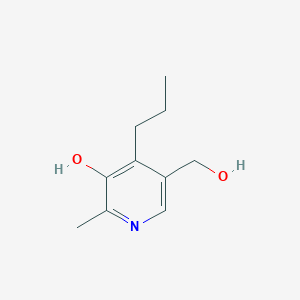
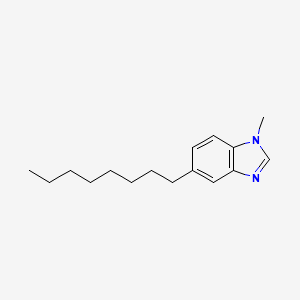
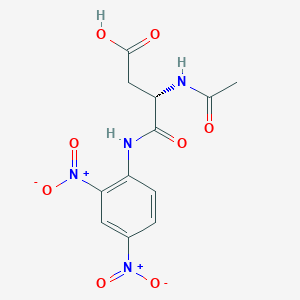
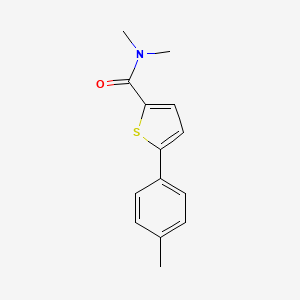
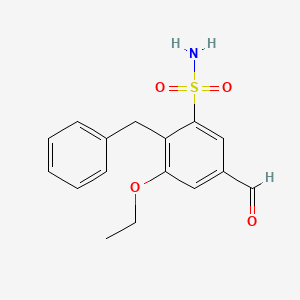
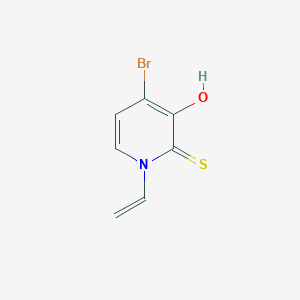
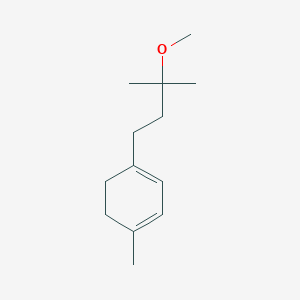
![N-[(5-Bromo-2-methoxyphenyl)(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14537877.png)
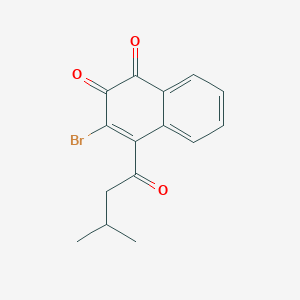
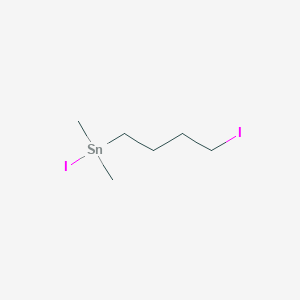
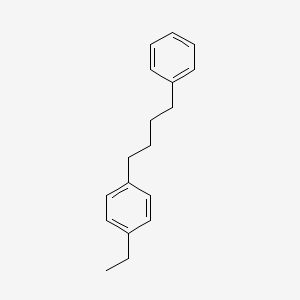
![Benzonitrile, 4-[3-(3-methylphenyl)-1-oxo-2-propenyl]-](/img/structure/B14537909.png)
